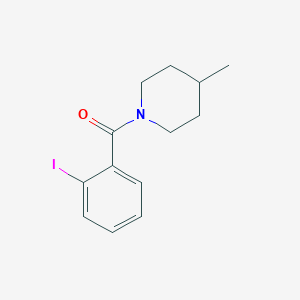![molecular formula C19H26N2O B14940342 1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)octan-1-one](/img/structure/B14940342.png)
1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered attention in various fields of scientific research.
Preparation Methods
The synthesis of 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE involves its interaction with specific molecular targets. It is known to bind to DNA and interfere with its replication, thereby inhibiting the proliferation of cancer cells . The compound also affects various signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE is unique due to its specific structure and biological activity. Similar compounds include:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
1H-Indole-2-carboxylate derivatives: These compounds exhibit antiviral and antimicrobial properties.
The uniqueness of 1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}OCTAN-1-ONE lies in its ability to target multiple pathways, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C19H26N2O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)octan-1-one |
InChI |
InChI=1S/C19H26N2O/c1-2-3-4-5-6-11-19(22)21-13-12-18-16(14-21)15-9-7-8-10-17(15)20-18/h7-10,20H,2-6,11-14H2,1H3 |
InChI Key |
OHDFFYAPSREAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B14940262.png)
![ethyl 2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B14940274.png)
![2-methyl-5-(naphthalen-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14940282.png)

![N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940286.png)
![4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940292.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14940298.png)
![ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14940305.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B14940316.png)
![(1E)-8-ethoxy-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940322.png)
![8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14940327.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide](/img/structure/B14940333.png)
![Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940338.png)

